molecular formula C11H13N3OS B1608224 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 244272-35-3

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B1608224
CAS No.: 244272-35-3
M. Wt: 235.31 g/mol
InChI Key: XALUYQULRYNAPI-UHFFFAOYSA-N
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Description

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine, also known as 4-TODP, is a heterocyclic compound that has been studied extensively for its potential medicinal applications. It is a member of the piperidine family of compounds and is composed of a thiophene ring fused with an oxadiazole ring and a piperidine ring. This compound has been used in a variety of scientific research applications, including drug design, medicinal chemistry, and protein engineering. In

Scientific Research Applications

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine has been used in a variety of scientific research applications. It has been used in the design of new drugs, as well as in medicinal chemistry and protein engineering. It has also been used in the study of enzyme-inhibitor interactions, as well as in the development of new catalysts. Additionally, this compound has been used in the study of enzyme-substrate interactions, as well as in the development of new ligands.

Mechanism of Action

The mechanism of action of 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine is not yet fully understood. However, it is believed to interact with proteins and enzymes in the body, resulting in a variety of biochemical and physiological effects. It is thought to interact with amino acid residues in proteins, leading to changes in the structure and function of the proteins. Additionally, this compound is believed to interact with enzymes, resulting in changes in the catalytic activity of the enzymes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Additionally, this compound has been shown to inhibit the enzyme lipoxygenase, leading to decreased levels of inflammatory mediators. This compound has also been shown to have anti-cancer effects, as well as anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine has a number of advantages and limitations for lab experiments. One of the main advantages of this compound is that it can be synthesized in a short amount of time using a variety of methods. Additionally, this compound has a number of biochemical and physiological effects, making it a useful tool for studying enzyme-inhibitor interactions and enzyme-substrate interactions. However, this compound is a relatively new compound, and its mechanism of action is not yet fully understood. Additionally, this compound is not a particularly stable compound, and thus it can be difficult to store and use in experiments.

Future Directions

There are a number of potential future directions for 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine research. One potential direction is to further study the mechanism of action of this compound in order to better understand how it interacts with proteins and enzymes in the body. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its potential use as an anti-cancer agent or an anti-inflammatory agent. Additionally, further research could be done to explore the potential use of this compound as a tool for drug design, medicinal chemistry, and protein engineering. Finally, further research could be done to explore the potential use of this compound as a ligand for enzyme-inhibitor interactions and enzyme-substrate interactions.

Properties

IUPAC Name

5-piperidin-4-yl-3-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-9(16-7-1)10-13-11(15-14-10)8-3-5-12-6-4-8/h1-2,7-8,12H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALUYQULRYNAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375579
Record name 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244272-35-3
Record name 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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